molecular formula C18H18F3N3O4S B5072493 1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5072493
M. Wt: 429.4 g/mol
InChI Key: NGWOXLWQPABTCM-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a piperazine ring, a sulfonyl group, a nitro group, and a trifluoromethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring could impart basicity, while the nitro and trifluoromethyl groups could affect its polarity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Piperazine derivatives are often biologically active, but the other functional groups could also play a role .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. Given the complexity of this compound, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-13-2-5-15(6-3-13)29(27,28)23-10-8-22(9-11-23)16-7-4-14(18(19,20)21)12-17(16)24(25)26/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWOXLWQPABTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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